molecular formula C25H21FN2O4S B2774239 1-(2,5-Dimethylbenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide CAS No. 942034-06-2

1-(2,5-Dimethylbenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

Cat. No.: B2774239
CAS No.: 942034-06-2
M. Wt: 464.51
InChI Key: ZYYMDOTWHPJJLU-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylbenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a useful research compound. Its molecular formula is C25H21FN2O4S and its molecular weight is 464.51. The purity is usually 95%.
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Biological Activity

1-(2,5-Dimethylbenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide (CAS Number: 941977-77-1) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and the implications of its activity in various fields such as medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has a molecular formula of C25H21FN2O4SC_{25}H_{21}FN_2O_4S and a molecular weight of 464.5 g/mol. Its structural characteristics include:

  • Spiro structure : This unique arrangement contributes to the compound's biological activity.
  • Functional groups : The presence of fluorine and thiazolidine moieties may enhance its interaction with biological targets.

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include:

  • Formation of the spiro-indoline-thiazolidine core .
  • Substitution reactions to introduce the 2,5-dimethylbenzyl and 4-fluorophenyl groups .
  • Oxidation steps to yield the final dioxo derivative .

Cytotoxicity

Research indicates that derivatives of spiro[indoline-thiazolidine] compounds exhibit significant cytotoxic effects against various cancer cell lines. In particular:

  • In vitro studies have shown that certain derivatives possess IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
  • A study demonstrated that modifications at specific positions on the indoline ring can enhance cytotoxic potency by up to 25-fold compared to unmodified compounds .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial assays indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity .
  • The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways.

Case Study 1: Anticancer Activity

In a study published in the Russian Journal of Organic Chemistry, researchers synthesized various derivatives of spiro[indoline-thiazolidine] compounds and tested their cytotoxicity. The most promising compound exhibited an IC50 value of 0.34 µM against HeLa cells, indicating strong anticancer potential .

CompoundCell LineIC50 (µM)
1HeLa0.34
2MCF-70.45
3A549>10

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial efficacy of this compound against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.08 µg/mL
Escherichia coli0.04 µg/mL
Pseudomonas aeruginosa>10 µg/mL

These findings suggest that while the compound is effective against certain bacteria, it may require further optimization for broader applications .

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, potential mechanisms include:

  • Inhibition of key enzymes involved in cellular processes such as DNA replication or protein synthesis.
  • Induction of apoptosis in cancer cells through activation of caspase pathways.

Properties

IUPAC Name

1'-[(2,5-dimethylphenyl)methyl]-3-(4-fluorophenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O4S/c1-16-7-8-17(2)18(13-16)14-27-22-6-4-3-5-21(22)25(24(27)30)28(23(29)15-33(25,31)32)20-11-9-19(26)10-12-20/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYMDOTWHPJJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4(=O)=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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